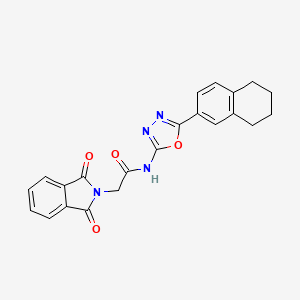
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Research has identified certain 1,3,4-oxadiazole derivatives as potential anticancer agents. One study focused on their effects on various cancer cell lines, including A549 human lung adenocarcinoma and C6 rat glioma cells. These compounds exhibited promising cytotoxic effects and were found to be potent inhibitors of Matrix metalloproteinases (MMPs), which play a crucial role in cancer progression. Furthermore, molecular docking studies revealed good affinity of these compounds to the active site of the MMP-9 enzyme, suggesting their potential in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).
Anticonvulsant Applications
Some indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. These compounds showed significant activity against maximal electroshock and subcutaneous pentylenetetrazole seizure models in mice. Their promising anticonvulsant properties were supported by in silico studies, which included molecular docking to establish their interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
Anti-Inflammatory and Analgesic Properties
A series of novel acetamides, including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, have been synthesized and evaluated for anti-inflammatory activity. These compounds demonstrated promising results in both in vitro and in vivo models, including rat paw edema. Molecular docking studies also indicated binding affinity towards human serum albumin, suggesting potential as anti-inflammatory agents (Nikalje et al., 2015).
Antimicrobial Effects
Research has also explored the antimicrobial potential of certain 1,3,4-oxadiazole derivatives. These compounds have been shown to be active against a range of microbial species, including both bacteria and fungi. The studies have highlighted their potential application in addressing microbial infections, supported by structural elucidation through various spectroscopic methods (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-18(12-26-20(28)16-7-3-4-8-17(16)21(26)29)23-22-25-24-19(30-22)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHCVDVPZGQODR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
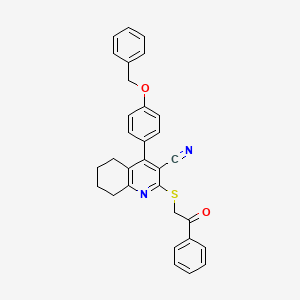
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
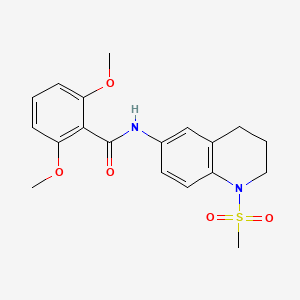
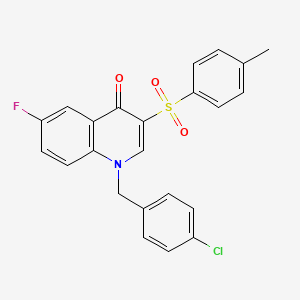
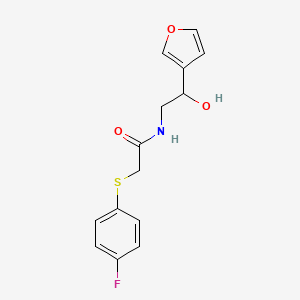
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)
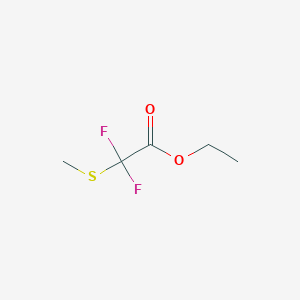

![9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
